3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a fluorobenzylidene hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and appropriate catalysts.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Formation of the Fluorobenzylidene Hydrazide Moiety: The final step involves the condensation of the pyrazole carboxylic acid derivative with 4-fluorobenzaldehyde in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Condensation: Acetic anhydride, phosphorus oxychloride, or other condensing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield hydrazine derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Chlorophenyl)-thiazol-2-yl)-N’-(4-fluorobenzylidene)-N-phenyl-hydrazine
- 2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide
- 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(5-chloro-2-phenoxyphenyl)acetamide
Uniqueness
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-fluorobenzylidene)-hydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H12ClFN4O |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClFN4O/c18-13-5-3-12(4-6-13)15-9-16(22-21-15)17(24)23-20-10-11-1-7-14(19)8-2-11/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
NFAGMNCRJBCAPP-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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